2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one

CAS No.: 863324-41-8

Cat. No.: VC7867608

Molecular Formula: C11H10ClNOS2

Molecular Weight: 271.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863324-41-8 |

|---|---|

| Molecular Formula | C11H10ClNOS2 |

| Molecular Weight | 271.8 |

| IUPAC Name | 2-(4-chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |

| Standard InChI | InChI=1S/C11H10ClNOS2/c12-9-3-1-8(2-4-9)7-10(14)13-5-6-16-11(13)15/h1-4H,5-7H2 |

| Standard InChI Key | LBNQUTRVJTYHAE-UHFFFAOYSA-N |

| SMILES | C1CSC(=S)N1C(=O)CC2=CC=C(C=C2)Cl |

| Canonical SMILES | C1CSC(=S)N1C(=O)CC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

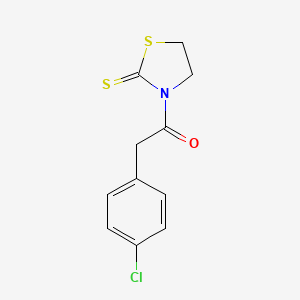

The compound features a thiazolidin-3-yl ring system with a sulfanylidene (C=S) group at position 2 and a 4-chlorophenylacetyl substituent at position 1. The IUPAC name, 2-(4-chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one, reflects this arrangement . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀ClNOS₂ | |

| Molecular Weight | 271.79 g/mol | |

| InChI Key | LBNQUTRVJTYHAE-UHFFFAOYSA-N | |

| SMILES | O=C(N1C(=S)SCC1)CC2=CC=C(Cl)C=C2 |

The crystal structure remains undetermined, but analogous thiazolidinone derivatives exhibit planar ring systems with dihedral angles influenced by substituents .

Synonyms and Registry Numbers

This compound is documented under multiple names across databases:

Synthesis and Characterization

Synthetic Routes

While explicit synthetic protocols for this compound are scarce, analogous thiazolidinones are typically synthesized via:

-

Cyclocondensation: Reaction of 4-chlorophenylacetic acid with thiosemicarbazide, followed by cyclization using agents like phosphorus oxychloride .

-

Substitution Reactions: Thioacetylation of preformed thiazolidinones using Lawesson’s reagent .

A patent (EP3556756B1) describes similar compounds as nuclease inhibitors, suggesting that this molecule could be synthesized via ketone-thioamide coupling .

Analytical Data

-

Spectroscopic Data:

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | ~1.3 g/cm³ (estimated) | |

| Solubility | Likely soluble in DMSO, DMF | |

| Stability | Stable under inert conditions |

The compound’s logP (calculated) is ~3.1, indicating moderate lipophilicity suitable for membrane penetration .

Biological Activity and Applications

Nuclease Inhibition

Structural analogs in EP3556756B1 demonstrate nuclease inhibition via chelation of metal ions critical for enzymatic activity . The sulfanylidene group may coordinate to Mg²⁺ or Zn²⁺, disrupting DNA cleavage .

| Hazard | Category | Signal Word | Source |

|---|---|---|---|

| Skin Irritation | Category 2 | Warning | |

| Eye Irritation | Category 2A | Warning | |

| Respiratory Irritation | Category 3 | Warning |

Precautionary Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume